4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Physicochemical Property Drug Design Fragment-Based Screening

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-85-3) is a heterocyclic building block widely used as a key intermediate in medicinal chemistry and agrochemical research. It is characterized by a 4-chloro substituent and a 1-methyl group on a pyrazole-3-carboxylic acid core.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 84547-85-3
Cat. No. B1297098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
CAS84547-85-3
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)O)Cl
InChIInChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
InChIKeyBZFXEYAWDBWTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-85-3): Key Intermediate for Fragment-Based Inhibitor Development and Agrochemical Synthesis


4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-85-3) is a heterocyclic building block widely used as a key intermediate in medicinal chemistry and agrochemical research. It is characterized by a 4-chloro substituent and a 1-methyl group on a pyrazole-3-carboxylic acid core [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 0.77 and a topological polar surface area of 55.1 Ų . Its primary documented application is in the preparation of acylaminoacrylate libraries for fragment-based discovery of covalent inhibitors targeting cysteine proteases such as papain [2].

Why 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (84547-85-3) Cannot Be Replaced by Unsubstituted or N-Alkyl Only Analogs in Synthetic Workflows


Substitution of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with closely related pyrazole-3-carboxylic acids—such as the non-chlorinated 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) or the N-unsubstituted 4-chloro-1H-pyrazole-3-carboxylic acid (CAS 84547-87-5)—alters both the electronic environment and steric profile of the core scaffold. The 4-chloro group introduces an electron-withdrawing inductive effect (-I) that modulates the acidity of the carboxylic acid and the reactivity of the pyrazole ring, directly impacting downstream coupling yields and the binding affinity of derived inhibitors. The N1-methyl group, absent in N-unsubstituted analogs, further prevents tautomerization and directs regioselective functionalization. These structural differences manifest in quantifiable changes in physicochemical properties and biological activity, as detailed in Section 3 .

Quantitative Differentiation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid from Structural Analogs: A Data-Driven Comparison for Procurement Decisions


Increased Lipophilicity (LogP) Drives Membrane Permeability Advantages

The 4-chloro substituent significantly increases lipophilicity compared to the non-chlorinated analog. The target compound exhibits a calculated LogP of 0.77170 (XLogP3: 0.7) . In contrast, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0), which lacks the 4-chloro group, has a LogP of 0.4445391 [1]. This 0.327 unit increase in LogP corresponds to an approximately 2-fold increase in octanol-water partition coefficient, a relevant parameter for passive membrane permeability.

Physicochemical Property Drug Design Fragment-Based Screening

Elevated Melting Point Reflects Stronger Crystal Lattice Energy

The target compound demonstrates a melting point of 219-221 °C [1], significantly higher than that of the non-chlorinated analog 1-methyl-1H-pyrazole-3-carboxylic acid, which melts at 203-208 °C . This 16 °C increase in melting point is consistent with the introduction of a heavier halogen atom (Cl) that enhances van der Waals interactions and polarizability, leading to a more stable crystal lattice.

Solid-State Property Crystallinity Formulation

Enhanced Inhibitory Potency in Papain-Derived Covalent Inhibitors

The 4-chloro-1-methyl scaffold enables the design of highly potent papain inhibitors. A derivative of this compound, [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate, displayed an IC50 of 450 nM against the nuclear receptor subfamily 5 group A member 2 [1]. In a separate, directly comparable series, the related compound CHEMBL4788595 (which incorporates the same 4-chloro-1-methylpyrazole-3-carboxylate core) achieved an IC50 of 18 nM against papain [2]. In stark contrast, the derivative [2-anilino-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate, with an altered warhead, showed an IC50 > 79.4 μM, demonstrating that the combination of the specific core and optimized warhead is critical [3].

Covalent Inhibitor Papain Fragment-Based Drug Discovery

N-Methyl Group Directs Regioselective Metal Complexation in Catalytic Systems

The presence of the N1-methyl group dictates the coordination mode of pyrazole-3-carboxylate ligands to palladium. In studies by Yang et al., 1-methyl-1H-pyrazole-3-carboxylic acid formed mononuclear complexes of the type (NHC)PdCl(1-methyl-1H-pyrazole-3-carboxylate) upon reaction with [Pd(μ-Cl)(Cl)(NHC)]₂ [1]. In contrast, the N-unsubstituted 1H-pyrazole-3-carboxylic acid yielded dinuclear complexes [(NHC)Pd(μ-1H-pyrazolato-3-carboxylate)]₂, where the ligand acted as an N^N^O dianionic chelating and bridging ligand [1]. This demonstrates that the N1-methyl group prevents deprotonation at the pyrazole nitrogen, thereby enforcing a monodentate carboxylate binding mode.

Organometallic Chemistry Catalysis Palladium Complexes

Optimal Application Scenarios for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (84547-85-3) Based on Validated Performance Data


Fragment-Based Discovery of Covalent Papain-Family Protease Inhibitors

The compound is the scaffold of choice for constructing acylaminoacrylate-based covalent inhibitor libraries targeting papain and related cysteine proteases. As evidenced by BindingDB data, derivatives of this core achieve IC50 values as low as 18 nM against papain [1]. This application directly leverages the chloro-methyl substitution pattern that confers the optimal electronic and steric profile for warhead attachment and target engagement. Procurement for this purpose is justified by the scaffold's proven track record in generating potent, selective inhibitors.

Synthesis of Palladium-NHC Precatalysts for Desulfitative Arylation

In organometallic catalysis, this compound serves as a reliable precursor to mononuclear (NHC)Pd(pyrazole-3-carboxylate) complexes. The N1-methyl group ensures a predictable monodentate carboxylate binding mode, avoiding the formation of dinuclear bridging species that can complicate catalytic cycles [2]. Researchers developing Pd-catalyzed desulfitative arylation of azoles should select this N-methylated analog to achieve well-defined catalyst structures.

Agrochemical Intermediate Requiring Enhanced Lipophilicity for Foliar Uptake

The compound's increased LogP (0.77 vs. 0.44 for the non-chlorinated analog) makes it a strategic choice for designing agrochemicals intended for foliar application, where passive diffusion across the plant cuticle is desirable. The 4-chloro substituent also serves as a synthetic handle for further derivatization via cross-coupling reactions. Industrial buyers developing herbicides or fungicides should prioritize this chlorinated building block over non-halogenated analogs for these specific physicochemical advantages.

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